![molecular formula C14H12N4O B3192207 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone CAS No. 614750-82-2](/img/structure/B3192207.png)
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone
Overview
Description
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C14H12N4O and its molecular weight is 252.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.10111102 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone (CAS No. 614750-82-2) is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and fibrotic diseases. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H12N4O
- Molecular Weight : 252.27 g/mol
- CAS Number : 614750-82-2
Kinase Inhibition
The compound has been identified as a potent inhibitor of the TGF-β type I receptor kinase (ALK5). In studies, it demonstrated an IC50 value of 0.013 μM in kinase assays, indicating high potency against this target . The selectivity profile showed that it is a highly selective ALK5/ALK4 inhibitor, with minimal off-target effects on other kinases .
Anti-Cancer Properties
In vitro studies have shown that this compound exhibits significant anti-cancer activity. For instance:
- In stable cell lines (HaCaT and 4T1), it achieved IC50 values of 0.0165 μM and 0.0121 μM respectively in luciferase assays .
- It also inhibited the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of the compound has been evaluated in animal models. An oral bioavailability of 51% was observed in rats, with a high systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL . These findings indicate favorable absorption and distribution characteristics for potential therapeutic applications.
Structure-Activity Relationships (SAR)
Research into the SAR of similar triazolo-pyridine compounds has revealed critical insights into their potency and selectivity:
- Modifications to the heterocyclic moieties significantly influence biological activity. For example, replacing certain functional groups enhanced potency against ALK5 while maintaining selectivity .
- Compounds with different substitutions on the pyridine ring demonstrated varied efficacy, highlighting the importance of structural configuration in drug design.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Inhibition of TGF-β Signaling : A study explored the inhibition mechanism involving TGF-β signaling pathways in cancer cells treated with similar triazolo-pyridine derivatives. The results indicated a reduction in tumor growth and fibrosis markers in treated models .
- In Vivo Efficacy : In murine models of acute and chronic infections caused by Cryptosporidium, derivatives showed promising results with significant reductions in parasitic load compared to control groups . This suggests potential applications beyond oncology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone?
The synthesis typically involves multi-step reactions starting from pyridine and triazole precursors. A common approach includes:
- Cyclization : Reacting hydrazinyl derivatives with electrophiles (e.g., ortho esters) to form the triazolo-pyridine core .
- Functionalization : Introducing the 6-methylpyridin-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
- Ketone Formation : Acetylation using acetic anhydride or Grignard reagents to install the ethanone moiety .
Key Validation : NMR (1H/13C) and HRMS confirm intermediate structures. Purity is assessed via HPLC (>95%) .
Q. How is the structural integrity of this compound confirmed?
- X-ray Crystallography : Resolves bond lengths/angles (e.g., triazolo-pyridine planarity, dihedral angles between rings) .
- Spectroscopy :
- Elemental Analysis : Matches theoretical C, H, N values within ±0.3% .
Q. What preliminary biological screening methods are used for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves against kinases (e.g., EGFR) or cytochrome P450 isoforms .
- Cytotoxicity : MTT assays on cancer cell lines (IC50 reported in µM range) .
- ADME Profiling : Solubility (logP via shake-flask method), metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps, optimizing ligand-to-metal ratios .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Temperature Control : Multi-step reactions often require gradients (e.g., 0°C for ketone formation, 80°C for cyclization) .
Table 1 : Yield optimization under varying conditions
Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Cyclization | None | EtOH | 70 | 45 |
Coupling | PdCl₂ | DMF | 100 | 72 |
Acetylation | Ac₂O | THF | 25 | 88 |
Q. How to resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Metabolite Interference : Use LC-MS to identify degradation products or active metabolites .
- Target Specificity : CRISPR knockouts or siRNA silencing to confirm on-target effects .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets .
- MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns) .
Key Finding : The ketone group forms hydrogen bonds with Lys50 in EGFR, critical for inhibitory activity .
Q. How to design experiments for mechanistic studies of its reactivity?
- Kinetic Profiling : Monitor reaction rates via UV-Vis (e.g., nucleophilic substitution at pyridine) .
- Isotopic Labeling : ¹³C-labeled ethanone to track metabolic pathways in vitro .
- Radical Traps : Use TEMPO to identify free-radical intermediates in oxidation reactions .
Q. Methodological Challenges & Solutions
Q. What strategies mitigate instability during storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Light Sensitivity : Amber vials and antioxidants (e.g., BHT) reduce photodegradation .
Q. How to validate purity in complex reaction mixtures?
- 2D NMR (HSQC/HMBC) : Resolves overlapping signals in crude extracts .
- Preparative HPLC : Gradient elution (ACN/H₂O + 0.1% TFA) isolates >99% pure fractions .
Q. What advanced techniques elucidate electronic effects of substituents?
- DFT Calculations : Gaussian09 to map HOMO/LUMO orbitals and predict regioselectivity .
- Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials (e.g., Epa ≈ 1.2 V vs. Ag/AgCl) .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-10-3-2-4-12(17-10)13(19)7-11-5-6-14-15-9-16-18(14)8-11/h2-6,8-9H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYHJVWXCZOELK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC2=CN3C(=NC=N3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735476 | |
Record name | 1-(6-Methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614750-82-2 | |
Record name | 1-(6-Methyl-2-pyridinyl)-2-[1,2,4]triazolo[1,5-a]pyridin-6-ylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614750-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.